Methyl 2-formylhexanoate
Description
Methyl 2-formylhexanoate (C₈H₁₄O₃) is an ester derivative featuring a hexanoate backbone substituted with a formyl group at the second carbon position. This compound is of interest in organic synthesis due to its reactive aldehyde group, which enables participation in condensation, nucleophilic addition, and cross-coupling reactions.
Properties
CAS No. |
89509-91-1 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2-formylhexanoate |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-7(6-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
CVEDTFCORGLPLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=O)C(=O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The formyl group undergoes nucleophilic attack by amines, alcohols, and other nucleophiles:
-
Amine addition : Reacts with primary or secondary amines to form Schiff bases or amides under mild conditions (e.g., room temperature, inert solvent). For example, aniline derivatives yield N-formylated products with 85–95% efficiency in 40–90 minutes using acid catalysts like melaminetrisulfonic acid (MTSA) .
-
Alcohol addition : Forms hemiacetals or acetals in the presence of acid catalysts. Methanol or ethanol can react stoichiometrically, with equilibrium favoring acetal formation under dehydrating conditions.
Representative Conditions :
| Nucleophile | Catalyst | Temperature | Yield |
|---|---|---|---|
| Aniline | MTSA (3 mol%) | 60°C | 92% |
| Methanol | H₂SO₄ | Reflux | 78% |
Oxidation Reactions
The aldehyde group is susceptible to oxidation, yielding carboxylic acid derivatives:
-
Strong oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the formyl group to a carboxyl group, producing 2-carboxyhexanoic acid methyl ester.
-
Selective oxidation : Catalytic systems using Pd or Ru under CO-free conditions enable controlled oxidation to form esters or ketones .
Kinetic Data :
-
Oxidation with KMnO₄ at 70°C proceeds with a rate constant in aqueous H₂SO₄.
Reduction Reactions
The formyl group is reduced to a hydroxymethyl or methylene group:
-
NaBH₄/LiAlH₄ : Sodium borohydride in methanol reduces the aldehyde to a primary alcohol (2-hydroxymethylhexanoate) with >80% yield.
-
Catalytic hydrogenation : H₂/Pd-C selectively reduces the formyl group to CH₂OH without affecting the ester.
Mechanistic Pathway :
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis or alcohol exchange:
-
Acid-catalyzed hydrolysis : Concentrated HCl or H₂SO₄ cleaves the ester to 2-formylhexanoic acid.
-
Transesterification : Reacts with higher alcohols (e.g., ethanol) under acid/base catalysis to yield ethyl 2-formylhexanoate.
Optimized Conditions :
-
Hydrolysis in 6M HCl at 100°C achieves 95% conversion in 2 hours.
Participation in Pd-Catalyzed Carbonylation
Methyl 2-formylhexanoate acts as a CO surrogate in Pd-catalyzed alkene carbonylations:
-
Mechanism : The formyl group is activated via C–H bond cleavage by Pd, forming a Pd–acyl intermediate. Subsequent alkene insertion and reductive elimination yield branched esters (e.g., methyl nonanoate) .
-
Key Step : Rate-determining alkene insertion () under CO-free conditions .
Condensation Reactions
The aldehyde participates in aldol or Claisen condensations:
-
Base-mediated aldol : With ketones (e.g., acetone), forms α,β-unsaturated carbonyl compounds .
-
Cross-aldol : Reacts with aromatic aldehydes (e.g., benzaldehyde) to yield conjugated dienals .
Example :
Stability and Side Reactions
-
Autoxidation : Prolonged exposure to air leads to peroxidation at the formyl group, forming carboxylic acid derivatives.
-
Thermal decomposition : Above 150°C, decarboxylation and ester pyrolysis generate hexenals and CO₂.
This compound’s reactivity is strategically exploited in pharmaceuticals (e.g., prodrug synthesis) and materials science (e.g., polymer crosslinking). Its dual functionality allows sequential transformations, as demonstrated in multistep catalytic cycles . Future research directions include enantioselective modifications and flow-chemistry applications to enhance sustainability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and physicochemical properties of methyl 2-formylhexanoate are influenced by its formyl substituent. Below is a comparison with three structurally related esters:
Physicochemical Properties
- Reactivity: The formyl group in this compound enhances electrophilicity, making it more reactive toward nucleophiles compared to the amino or hydroxy analogs. For instance, the amino derivative’s basicity (pKa = 6.98) suggests protonation under physiological conditions, altering its reactivity .
- Thermal Stability: Methyl salicylate exhibits higher thermal stability (b.p. ~222°C) compared to this compound, likely due to resonance stabilization of the aromatic methoxy group .
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